molecular formula C6H11OP B102240 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide CAS No. 15450-79-0

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide

Cat. No.: B102240
CAS No.: 15450-79-0
M. Wt: 130.12 g/mol
InChI Key: IAWDXWMSIQOZTQ-UHFFFAOYSA-N
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Description

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide is a chemical compound with the molecular formula C6H11OP. It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring.

Preparation Methods

The synthesis of 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylphospholene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphole oxides, while reduction reactions produce phospholes .

Scientific Research Applications

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphorus atom can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .

Properties

IUPAC Name

1,3-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11OP/c1-6-3-4-8(2,7)5-6/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDXWMSIQOZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCP(=O)(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884840
Record name 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide
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Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-79-0
Record name 1,3-Dimethyl-3-phospholene 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide
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Record name 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide
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Record name 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,5-dihydro-1$l^{5}-phosphole 1-oxide
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